N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide
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Overview
Description
N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 3-fluoro-4-methylphenylamine with a suitable acylating agent to form the corresponding amide. This intermediate is then subjected to cyclization reactions with appropriate reagents to form the pyrazolo[1,5-a]pyrazine core .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of high-throughput synthesis techniques and advanced purification methods such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can lead to a variety of substituted derivatives .
Scientific Research Applications
N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and the development of new materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazolo[1,5-a]pyrazine derivatives, such as:
- N-(2-fluoro-4-trifluoromethylphenyl)-3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-α]pyrazine-7(8H)-carboxamide
- N-(5-(4-methylphenylsulfonyl)-5H-pyrrolo[2,3-b]pyrazin-2-yl)carbamate
Uniqueness
N-(3-FLUORO-4-METHYLPHENYL)-2-{4-OXO-2-PHENYL-4H,5H-PYRAZOLO[1,5-A]PYRAZIN-5-YL}ACETAMIDE is unique due to its specific substitution pattern and the presence of both fluorine and methyl groups, which can significantly influence its chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C21H17FN4O2 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5-yl)acetamide |
InChI |
InChI=1S/C21H17FN4O2/c1-14-7-8-16(11-17(14)22)23-20(27)13-25-9-10-26-19(21(25)28)12-18(24-26)15-5-3-2-4-6-15/h2-12H,13H2,1H3,(H,23,27) |
InChI Key |
CHADBOMMIXWZCK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=CC=C4)C2=O)F |
Origin of Product |
United States |
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